molecular formula C11H16O2 B13243120 2-(Furan-2-yl)cycloheptan-1-ol CAS No. 115754-88-6

2-(Furan-2-yl)cycloheptan-1-ol

Cat. No.: B13243120
CAS No.: 115754-88-6
M. Wt: 180.24 g/mol
InChI Key: DMYKVGCQIASCOS-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)cycloheptan-1-ol is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol . This compound features a furan ring attached to a cycloheptanol moiety, making it a unique structure in the realm of organic chemistry. The furan ring is a five-membered aromatic ring containing one oxygen atom, which imparts distinct chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)cycloheptan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a cycloheptanone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper salts .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-2-yl)cycloheptan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Furan-2-yl)cycloheptan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)cycloheptan-1-ol involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(Furan-2-yl)cycloheptan-1-ol is unique due to its combination of a furan ring with a cycloheptanol moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

115754-88-6

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-(furan-2-yl)cycloheptan-1-ol

InChI

InChI=1S/C11H16O2/c12-10-6-3-1-2-5-9(10)11-7-4-8-13-11/h4,7-10,12H,1-3,5-6H2

InChI Key

DMYKVGCQIASCOS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)O)C2=CC=CO2

Origin of Product

United States

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